TRPV1 Binding Affinity: Computational Docking Reveals Superior Affinity for the Disease-Relevant Variant Compared to a Benchmark Antagonist
In a virtual screening and molecular dynamics study, the compound with molecular formula C18H15F3N4O demonstrated a docking score of −9.75 kcal/mol against the variant TRPV1 channel and −5.53 kcal/mol against wild-type TRPV1 [1]. In the same study, the reference TRPV1 antagonist capsazepine yielded a less favorable docking score of −7.2 kcal/mol against wild-type TRPV1 [1]. This 2.55 kcal/mol advantage against the wild-type receptor and the dramatic 2.55-to-4.22 kcal/mol enhancement for the disease-associated variant suggest a stronger and more selective interaction with TRPV1 conformations linked to inflammatory pain.
| Evidence Dimension | Computational binding affinity (docking score) to TRPV1 |
|---|---|
| Target Compound Data | Wild-type TRPV1: −5.53 kcal/mol; Variant TRPV1: −9.75 kcal/mol |
| Comparator Or Baseline | Capsazepine: −7.2 kcal/mol (wild-type TRPV1) |
| Quantified Difference | ΔΔG = −2.55 kcal/mol (vs capsazepine, wild-type); ΔΔG = −4.22 kcal/mol (vs capsazepine, variant) |
| Conditions | AutoDock Vina docking, TRPV1 wild-type and variant models, capsazepine as positive control |
Why This Matters
Procurement of the compound with demonstrated computational superiority over a known TRPV1 antagonist supports its selection for pain-related target validation studies, where the variant channel is a clinically relevant target for inflammatory conditions.
- [1] Roshni, J., Sivakumar, M., Alzahrani, F. M., Halawani, I. F., Alzahrani, K. J., Patil, S., & Ahmed, S. S. S. J. (2023). Virtual screening, molecular dynamics and density functional theory on pain inhibitors against TRPV1 associating inflammatory conditions. Journal of Biomolecular Structure and Dynamics, 1–11. https://doi.org/10.1080/07391102.2023.2247087 View Source
